molecular formula C10H21NO2 B8591048 Tert-butyl 2-(butylamino)acetate

Tert-butyl 2-(butylamino)acetate

Cat. No.: B8591048
M. Wt: 187.28 g/mol
InChI Key: YEGXNCBINFEPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(butylamino)acetate is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl 2-(butylamino)acetate

InChI

InChI=1S/C10H21NO2/c1-5-6-7-11-8-9(12)13-10(2,3)4/h11H,5-8H2,1-4H3

InChI Key

YEGXNCBINFEPPI-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Butylamine (5 mL, 51 mmol) was dissolved in t-butyl methyl ether (100 mL), and bromoacetic acid t-butyl ester (3.7 mL, 25 mmol) was then added to the solution. The obtained mixture was stirred at room temperature overnight. The generated precipitate was filtered, and the filtrate was then concentrated under reduced pressure, so as to obtain the title compound (4.67 g, yield: 100%) in the form of a colorless oily substance.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

To 36.5 g of butylamine was added with stirring 15.05 g of tert-butyl chloroacetate over a period of 30 minutes, while maintaining the temperature at 30°-70° C. The reaction mixture was held at 70° C for an additional 1 hour. At the end of this period, the excess butyl amine was evaporated in vacuo, and the residue was taken up in 40 ml of 2N NaOH solution and 50 ml of benzene, transferred into a separatory funnel and well shaken. The benzene solution was separated, washed with water, dried over anhydrous sodium sulfate and filtered. After evaporation of benzene, the residue was distilled under reduced pressure to give 17.0 g (90.9 percent) of N-butylglycine tert-butyl ester, B.P. 76°C/4 mmHg.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
15.05 g
Type
reactant
Reaction Step Two

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